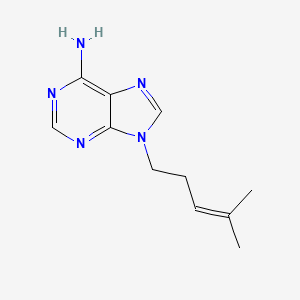

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine

Beschreibung

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine is a purine derivative characterized by a substituted adenine core (6-aminopurine) with a branched alkenyl chain (4-methylpent-3-en-1-yl) at the 9-position.

Eigenschaften

Molekularformel |

C11H15N5 |

|---|---|

Molekulargewicht |

217.27 g/mol |

IUPAC-Name |

9-(4-methylpent-3-enyl)purin-6-amine |

InChI |

InChI=1S/C11H15N5/c1-8(2)4-3-5-16-7-15-9-10(12)13-6-14-11(9)16/h4,6-7H,3,5H2,1-2H3,(H2,12,13,14) |

InChI-Schlüssel |

KIKYIJPWVFXSJA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCCN1C=NC2=C(N=CN=C21)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 9-(4-Methylpent-3-en-1-yl)-9H-Purin-6-amin beinhaltet typischerweise die Alkylierung eines Purinderivats mit einem geeigneten Alkylierungsmittel. Ein gängiges Verfahren ist die Reaktion von 6-Chlorpurin mit 4-Methylpent-3-en-1-yl-bromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der 4-Methylpent-3-en-1-yl-Seitenkette, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, insbesondere an der Doppelbindung in der Seitenkette, was zu gesättigten Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff als Katalysator ist eine typische Methode zur Reduktion der Doppelbindung.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte:

Oxidierte Derivate: Produkte mit Hydroxyl-, Carbonyl- oder Carboxylgruppen an der Seitenkette.

Reduzierte Derivate: Gesättigte Seitenketten-Derivate.

Substituierte Purine: Verschiedene funktionalisierte Purinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been identified as a potential lead compound in drug discovery, particularly for diseases related to nucleic acid metabolism. Its structural similarity to natural purines suggests that it may interact with biological pathways involving DNA and RNA synthesis, potentially leading to new treatments for conditions such as cancer and viral infections.

Antitumor Activity

Research indicates that derivatives of purine compounds can exhibit significant antitumor effects. Studies have shown that 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine may inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis. Its efficacy against various cancer cell lines has been documented, indicating strong potential for further development as an anticancer agent .

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity, particularly against herpes simplex virus types 1 and 2. The antiviral efficacy observed in certain analogs indicates that modifications to the purine structure can enhance activity against viral infections without significant cytotoxic effects on host cells.

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes positions it as a candidate for anti-inflammatory therapies. By reducing the production of pro-inflammatory mediators, it may offer therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Wirkmechanismus

The mechanism of action of 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to purine-binding sites, affecting the activity of enzymes involved in nucleic acid metabolism. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Structural Diversity

The 9-position of purine scaffolds is a critical site for modulating physicochemical and biological properties. Key comparisons include:

Key Observations :

- Chain Length and Branching : The target compound’s 4-methylpent-3-en-1-yl group offers greater hydrophobicity than allyl (C3) but less rigidity than pent-4-yn-1-yl (C5 alkynyl). Branched chains may improve metabolic stability compared to linear analogs .

- Functional Groups : Alkenyl groups (e.g., allyl, methylpentenyl) enable π-interactions with proteins, while alkynyl groups (e.g., pent-4-yn-1-yl) enhance rigidity. Thioether and halogenated aryl groups (e.g., in 13i) introduce steric bulk and electronic effects .

Physicochemical Properties

Spectral Data :

- 1H NMR : The target compound’s branched alkenyl group would exhibit distinct splitting patterns (e.g., vinyl protons at δ 5.0–5.5 ppm, methyl groups at δ 1.0–1.5 ppm). This contrasts with allyl derivatives (δ 5.8–6.0 ppm for terminal alkenes) and alkynyl analogs (δ 2.0–3.0 ppm for acetylenic protons) .

- MS/HRMS : Molecular ion peaks would align with the molecular formula (C11H17N5, MW 227.29 g/mol), comparable to 9w (C18H20N5S, MW 362.45 g/mol) .

Solubility and Lipophilicity :

- The branched alkenyl chain likely increases logP compared to 9-allyl derivatives, enhancing lipid bilayer penetration but reducing aqueous solubility. This property is critical for drug candidates targeting intracellular proteins .

Biologische Aktivität

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine is a purine derivative characterized by a unique side chain at the 9-position of the purine ring. This compound is part of a class known as purine analogues, which are structurally related to naturally occurring purines like adenine and guanine. The presence of the 4-methylpent-3-en-1-yl side chain suggests enhanced chemical reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 224.29 g/mol. Its structure features a fused bicyclic ring system typical of purines, along with an amine functional group at the 6-position.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₅ |

| Molecular Weight | 224.29 g/mol |

| Purity | >98% (typical) |

| Storage Conditions | Cool, dry place |

Cytotoxicity and Antitumor Effects

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related purine derivatives can induce apoptosis and reduce cell proliferation in cancer models, with effective concentrations ranging from 3 to 39 μM for the most potent compounds .

Case Study: Antitumor Activity

A study evaluated a series of N-(9H-purin-6-yl) benzamide derivatives, revealing that certain compounds demonstrated strong cytotoxic effects against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The lead compound from this series displayed synergistic activity with fludarabine, a nucleoside analogue, enhancing its antitumor efficacy both in vitro and in vivo .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The structural similarity to natural purines suggests potential roles in DNA/RNA synthesis and energy transfer processes within cells .

Potential Applications

Given its structural characteristics, this compound may have several applications in drug development:

- Anticancer Agents : Due to its cytotoxic properties, it could be developed as an antitumor agent.

- Enzyme Inhibitors : Potential to inhibit enzymes involved in cancer progression or other diseases.

- Nucleoside Analogues : May serve as a template for designing new nucleoside analogues with therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 9-(Prop-2-yne)-9H-purin-6-amines | Purine analogue | Contains propargyl group; potential for functionalization |

| N-(3-Methylbut-2-en-1-YL)-9H-purin -6-amines | Purine analogue | Features branched alkene; may exhibit different reactivity |

| 2-(9-Oxo -9,10-dihydroacridin -10-YL)-N-(prop -2-yne)acetamide | Complex heterocyclic | Combines purine with acridine; diverse biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.